molecular formula C20H22ClN3O2S B504720 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 876898-02-1

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B504720
CAS No.: 876898-02-1
M. Wt: 403.9g/mol
InChI Key: DLMPUKFNSMRZFC-UHFFFAOYSA-N
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a sulfanylacetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the formation of the sulfanylacetamide moiety through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

876898-02-1

Molecular Formula

C20H22ClN3O2S

Molecular Weight

403.9g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C20H22ClN3O2S/c1-15(25)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22-20(26)14-27-17-8-6-16(21)7-9-17/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

DLMPUKFNSMRZFC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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